4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4,5-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-3-9-7(10)6(5(4)2)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXXJMQZPATQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Starting Materials : Methyl 3-oxopentanoate (2.5 equiv) and ammonium acetate (3.0 equiv) are dissolved in glacial acetic acid.
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Cyclization : The mixture is refluxed at 120°C for 12 hours, facilitating the formation of the pyridine ring via intramolecular cyclization.
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Workup : The reaction is quenched with ice-cold water, and the precipitate is filtered and recrystallized from ethanol.
Key Parameters
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 12 hours |
| Yield | 58–65% |
| Purity (HPLC) | ≥95% |
This method is favored for its simplicity but requires careful control of stoichiometry to avoid side products such as 4-methyl regioisomers.
Ring Expansion of Isoxazole Intermediates
A novel strategy leveraging isoxazole intermediates has been reported for constructing substituted dihydropyridines. This method, adapted from Mo(CO)₆-mediated ring expansion, offers regioselective incorporation of methyl groups at the 4- and 5-positions.
Synthetic Pathway
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Isoxazole Synthesis : Methyl 2-(isoxazol-5-yl)-3-oxopropanoate is prepared by reacting methyl acetoacetate with hydroxylamine hydrochloride.
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Ring Expansion : Treatment with Mo(CO)₆ in toluene at 80°C induces a [3+3] cycloaddition, forming the dihydropyridine core.
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Demethylation : The methyl ester is hydrolyzed using LiOH in methanol-water (4:1) to yield the carboxylic acid.
Optimization Insights
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Catalyst Loading : Mo(CO)₆ (10 mol%) ensures complete conversion within 6 hours.
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Solvent Effects : Toluene enhances reaction efficiency compared to polar aprotic solvents (DMF, DMSO).
Hydrolysis of Cyano-Substituted Precursors
Hydrolysis of nitrile groups provides a straightforward route to carboxylic acids. For 4,5-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, this method involves two stages:
Procedure
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Nitrile Preparation : 4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile is synthesized via Knoevenagel condensation of ethyl cyanoacetate with acetylacetone.
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Acid Hydrolysis : The nitrile is treated with 6M HCl at 100°C for 8 hours, followed by neutralization with NaOH to isolate the carboxylic acid.
Comparative Performance
| Condition | Nitrile Conversion | Acid Yield |
|---|---|---|
| 6M HCl, 100°C | 98% | 85% |
| H₂SO₄ (conc.), reflux | 95% | 78% |
This method is scalable but requires corrosive reagents, complicating industrial adoption.
Comparative Analysis of Preparation Methods
A critical evaluation of the three methods reveals distinct advantages and limitations:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 58–65 | 95 | Moderate | High |
| Isoxazole Ring Expansion | 72–78 | 97 | High | Moderate |
| Nitrile Hydrolysis | 78–85 | 93 | Low | Low |
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Cyclocondensation : Cost-effective but moderate yields.
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Ring Expansion : High regioselectivity and yield, suitable for industrial use.
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Nitrile Hydrolysis : Limited to small-scale synthesis due to harsh conditions.
Industrial-Scale Production Considerations
For large-scale manufacturing, the isoxazole ring expansion method is preferred. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives with different properties.
Scientific Research Applications
4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing in substituent positions, ring systems, or functional groups. Key comparisons are summarized in Table 1.
Table 1: Comparative Analysis of 4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic Acid and Analogues
Detailed Comparisons
4,6-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic Acid
- Structural Difference : Methyl groups at positions 4 and 6 (vs. 4 and 5 in the target compound).
- Application : Demonstrated as a corrosion inhibitor for carbon steel in acetic acid, with efficiency dependent on concentration. Inhibition occurs via adsorption on metal surfaces, following the Langmuir model. Polarization studies classify it as a mixed-type inhibitor .
- Significance : The positional isomerism (4,6 vs. 4,5) likely alters electronic and steric properties, affecting adsorption efficacy.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structural Difference : Pyrimidine ring (vs. pyridine) with a chloro substituent at position 2.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Structural Difference : Five-membered pyrrolidine ring (vs. six-membered pyridine).
- Applications in peptide mimetics or prodrugs are plausible .
Imidazo[4,5-b]pyridine Ester Derivative
- Structural Difference : Fused imidazo-pyridine system with a tert-butyl ester.
- Functional Impact : The ester group improves lipophilicity, enhancing membrane permeability. Such derivatives are common in drug development to optimize bioavailability .
Biological Activity
4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (DMOPCA) is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. With a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol, this compound has garnered interest in medicinal chemistry due to its structural features that allow for various interactions with biological targets.
Chemical Structure and Properties
The compound features a pyridine ring substituted with two methyl groups at positions 4 and 5, a keto group at position 2, and a carboxylic acid group at position 3. This unique arrangement contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| CAS Number | 1368443-90-6 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that DMOPCA exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:
- Tested Organisms : E. coli, Staphylococcus aureus, Candida albicans
- Inhibition Zones : DMOPCA demonstrated inhibition zones comparable to standard antibiotics like ciprofloxacin.
In vitro studies have shown that DMOPCA can effectively disrupt bacterial cell membranes, leading to cell death.
Anticancer Properties
Several studies have explored the anticancer potential of DMOPCA. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : DMOPCA causes G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inhibition of Tumor Growth : In vivo studies have demonstrated reduced tumor size in animal models.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.2 |
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 18.3 |
Anti-inflammatory Effects
DMOPCA has also been investigated for its anti-inflammatory properties. In vitro assays have indicated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
- COX-1 Inhibition : IC50 = 25 µM
- COX-2 Inhibition : IC50 = 30 µM
These findings suggest that DMOPCA may be beneficial in treating inflammatory diseases.
The biological activity of DMOPCA is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : By binding to active sites of enzymes such as COX, DMOPCA modulates their activity.
- Receptor Interaction : It may act on specific receptors involved in apoptosis and inflammation.
- Oxidative Stress Modulation : DMOPCA can influence oxidative stress pathways, contributing to its anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DMOPCA against multi-drug resistant strains of bacteria. The results indicated that DMOPCA not only inhibited bacterial growth but also reduced biofilm formation significantly.
Case Study 2: Cancer Cell Line Studies
In another investigation published in the Journal of Medicinal Chemistry, DMOPCA was tested on various cancer cell lines, revealing its potential as a lead compound for developing new anticancer agents. The study emphasized the need for further exploration into its structure-activity relationship (SAR).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis often involves heterocyclization or acylation reactions. For example, analogous pyridine derivatives (e.g., 4-methyl-1,2-dihydro-2-oxo-pyridine-3-carboxylic acid) are synthesized via acid-catalyzed cyclization of substituted pyridines under controlled heating (e.g., 120°C in 50% H2SO4 for 8 hours) . Optimization requires monitoring variables like temperature, solvent polarity, and catalyst choice (e.g., triethylamine for acylation steps). Use HPLC or <sup>1</sup>H/<sup>13</sup>C NMR to confirm intermediate purity and final product identity.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- FTIR to confirm carbonyl (C=O, ~1700 cm<sup>-1</sup>) and hydroxyl (-OH, ~2500–3500 cm<sup>-1</sup>) groups.
- NMR to resolve methyl groups (δ ~2.4 ppm for CH3 in pyridine derivatives) and aromatic protons (δ ~6–8 ppm) .
- Mass spectrometry (HRMS) for molecular ion verification (C8H9NO3, theoretical MW: 167.06 g/mol).
Q. What are the key solubility and stability considerations for this compound in experimental workflows?
- Methodological Answer : Solubility varies with pH and solvent. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to carboxylic acid and ketone groups. Stability testing under varying temperatures (e.g., 4°C vs. room temperature) and light exposure is critical. Use UV-Vis spectroscopy to track degradation (absorbance shifts at λ ~270–300 nm for pyridine derivatives) .
Advanced Research Questions
Q. How does this compound function as a corrosion inhibitor, and what experimental designs validate its efficacy?
- Methodological Answer : Electrochemical studies (e.g., potentiodynamic polarization, EIS) in acidic media (e.g., acetic acid) quantify inhibition efficiency. Adsorption isotherms (Langmuir, Temkin) model surface interactions. For example, 4,6-dimethyl analogs exhibit >80% inhibition on C-steel at 10<sup>−3</sup> M, linked to carboxylate binding to metal surfaces . Correlate inhibitor concentration with corrosion rate (Tafel extrapolation) and surface morphology (SEM/EDS post-exposure).
Q. What computational strategies predict the binding interactions of this compound with biological or material surfaces?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (100+ ns trajectories) assess binding to targets like SARS-CoV-2 M<sup>pro</sup> or metal surfaces. For pyridine analogs, hydrogen bonding (e.g., with GLN189, HIS164 in M<sup>pro</sup>) and hydrophobic interactions (e.g., with LEU141) dominate . Calculate binding free energies (MM-PBSA/GBSA) and validate with experimental IC50 values.
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?
- Methodological Answer : Modify substituents (e.g., halogenation at C4/C5 or esterification of the carboxylic group) to tune electronic/steric effects. Compare analogs (e.g., ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate) for solubility, bioavailability, or inhibition potency . Use QSAR models (e.g., CoMFA, CoMSIA) to predict logP, pKa, and ADMET profiles.
Q. What analytical techniques resolve contradictions in reported bioactivity or physicochemical data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may stem from assay conditions (pH, cell lines). Replicate studies under standardized protocols (e.g., CLSI guidelines for MIC assays). For physicochemical data (e.g., logP), use shake-flask/HPLC methods to verify literature values .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., microwave-assisted synthesis to reduce reaction time and energy) .
- Data Reproducibility : Share raw spectral data (NMR, IR) in open-access repositories to address reproducibility crises.
- Interdisciplinary Collaboration : Integrate computational chemistry (docking/MD) with experimental validation (SPR, ITC) for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
